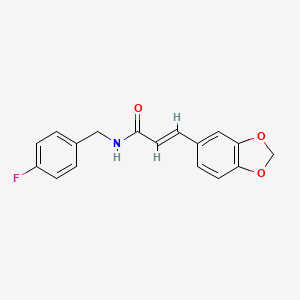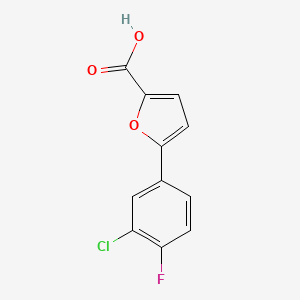![molecular formula C11H10BrFO B2371636 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone CAS No. 1807939-81-6](/img/structure/B2371636.png)
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone is a cyclopropyl ketone derivative characterized by the presence of a bromo and fluoro substituent on the phenyl ring
Métodos De Preparación
The synthesis of 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common synthetic route includes the following steps:
Cyclopropanation: The starting material, 4-bromo-2-fluorophenyl ethylene, undergoes cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Ketone Formation: The resulting cyclopropyl intermediate is then subjected to oxidation to introduce the ketone functionality. This can be achieved using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar compounds to 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone include:
2-Bromo-4-fluoro-1-iodobenzene: This compound shares the bromo and fluoro substituents but differs in the presence of an iodine atom.
2-Bromo-1-fluoro-4-nitrobenzene: Similar in structure but contains a nitro group instead of a ketone.
4-Bromo-2-fluorobenzonitrile: Contains a nitrile group in place of the ketone.
The uniqueness of this compound lies in its cyclopropyl ketone structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c1-6(14)9-5-10(9)8-3-2-7(12)4-11(8)13/h2-4,9-10H,5H2,1H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDYUKZBVLJVFY-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)


![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)



![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2371573.png)


